molecular formula C13H10N6O3S B10894567 2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide

2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide

Cat. No.: B10894567
M. Wt: 330.32 g/mol
InChI Key: OSUAHKVQMDNYNR-UHFFFAOYSA-N
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Description

2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-PYRIMIDINYL)ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties

Chemical Reactions Analysis

Types of Reactions

2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-PYRIMIDINYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol, methanol, and acetonitrile are frequently used .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-PYRIMIDINYL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-PYRIMIDINYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
  • N-(4-Methyl-1,3-thiazol-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
  • 5-Nitro-2-benzimidazolone

Uniqueness

2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-PYRIMIDINYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C13H10N6O3S

Molecular Weight

330.32 g/mol

IUPAC Name

2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-pyrimidin-2-ylacetamide

InChI

InChI=1S/C13H10N6O3S/c20-11(18-12-14-4-1-5-15-12)7-23-13-16-9-3-2-8(19(21)22)6-10(9)17-13/h1-6H,7H2,(H,16,17)(H,14,15,18,20)

InChI Key

OSUAHKVQMDNYNR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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